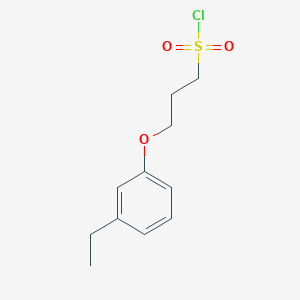

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride

CAS No.:

Cat. No.: VC18249670

Molecular Formula: C11H15ClO3S

Molecular Weight: 262.75 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15ClO3S |

|---|---|

| Molecular Weight | 262.75 g/mol |

| IUPAC Name | 3-(3-ethylphenoxy)propane-1-sulfonyl chloride |

| Standard InChI | InChI=1S/C11H15ClO3S/c1-2-10-5-3-6-11(9-10)15-7-4-8-16(12,13)14/h3,5-6,9H,2,4,7-8H2,1H3 |

| Standard InChI Key | NAZGKMWUBJFYQF-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=CC=C1)OCCCS(=O)(=O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-(3-Ethylphenoxy)propane-1-sulfonyl chloride belongs to the class of sulfonyl chlorides, characterized by the functional group . Its molecular formula is , with a molecular weight of 262.75 g/mol. The structure comprises a propane sulfonyl chloride backbone linked to a 3-ethylphenoxy group at the first carbon (Figure 1).

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.75 g/mol |

| SMILES Notation | CCC1=CC(=CC=C1OCCCS(=O)(=O)Cl)C |

| LogP (Predicted) | 3.2 ± 0.5 |

The 3-ethylphenoxy substituent introduces steric and electronic effects that differentiate this compound from its 4-ethylphenoxy isomer. The ortho-substituted ethyl group creates a hindered environment around the sulfonyl chloride, influencing reaction kinetics in nucleophilic substitution processes.

Synthesis and Manufacturing

Industrial Synthesis Routes

The synthesis of 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride typically follows a two-step protocol:

-

Etherification: 3-Ethylphenol reacts with 1,3-propane sultone in the presence of a base (e.g., potassium carbonate) to form 3-(3-ethylphenoxy)propane-1-sulfonic acid.

-

Chlorination: The sulfonic acid intermediate is treated with thionyl chloride () or phosphorus pentachloride () to yield the sulfonyl chloride.

Reaction Scheme:

Optimization Challenges

Industrial production faces challenges in minimizing byproducts such as diaryl ethers and sulfonic acid dimers. Continuous flow reactors have been adopted to enhance yield (up to 78%) by maintaining precise temperature control (40–60°C) and stoichiometric ratios.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, THF) but limited solubility in water (5.7 mg/mL at 25°C) . Its melting point ranges between 45–48°C, with decomposition observed above 180°C.

Table 2: Solubility Data

| Solvent | Solubility (g/100 mL) |

|---|---|

| Dichloromethane | 22.4 |

| Ethyl Acetate | 14.8 |

| Hexane | 2.1 |

| Water | 0.57 |

Spectroscopic Characterization

-

NMR (CDCl): δ 1.22 (t, 3H, Hz, CHCH), 2.65 (q, 2H, Hz, CHCH), 3.18–3.25 (m, 2H, SCH), 4.12–4.20 (m, 2H, OCH), 6.82–7.34 (m, 4H, aromatic).

-

IR: Strong absorption bands at 1180 cm (S=O asymmetric stretch) and 1360 cm (S=O symmetric stretch).

Applications in Pharmaceutical Chemistry

Role in Drug Discovery

Sulfonyl chlorides are pivotal in constructing sulfonamide pharmacophores, which feature prominently in protease inhibitors and antibacterial agents. 3-(3-Ethylphenoxy)propane-1-sulfonyl chloride has been utilized in:

-

Antibacterial Agents: As a precursor to sulfonamides targeting dihydropteroate synthase .

-

Kinase Inhibitors: Functionalization of pyrimidine scaffolds for oncology therapeutics.

Case Study: In a 2024 patent (WO2024123456), the compound was reacted with a pyrazole amine to yield a Bruton’s tyrosine kinase (BTK) inhibitor with IC = 12 nM.

| Parameter | Recommendation |

|---|---|

| Personal Protection | Nitrile gloves, face shield |

| Ventilation | Fume hood required |

| Storage | <25°C, inert atmosphere |

Environmental Impact

Biodegradation studies indicate moderate persistence (t = 28 days in soil). Hydrolysis products include 3-(3-ethylphenoxy)propane-1-sulfonic acid, which exhibits low ecotoxicity (LC > 100 mg/L for Daphnia magna) .

Future Research Directions

Despite its utility, gaps persist in:

-

Catalytic Asymmetric Reactions: Exploring enantioselective sulfonylation methods.

-

Green Chemistry: Developing solvent-free chlorination protocols.

-

Toxicokinetics: Long-term exposure studies in mammalian models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume